molecular formula C13H19NO2S B352197 1-(4-Ethylphenyl)sulfonylpiperidine CAS No. 58722-30-8

1-(4-Ethylphenyl)sulfonylpiperidine

Cat. No.: B352197
CAS No.: 58722-30-8
M. Wt: 253.36g/mol
InChI Key: BOWRZBXXGIAXBP-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)sulfonylpiperidine is a sulfonamide-substituted piperidine derivative characterized by a piperidine ring linked to a 4-ethylphenyl sulfonyl group. This structural motif is significant in medicinal chemistry due to the sulfonyl group’s role in enhancing metabolic stability and binding affinity to biological targets.

Properties

CAS No.

58722-30-8

Molecular Formula

C13H19NO2S

Molecular Weight

253.36g/mol

IUPAC Name

1-(4-ethylphenyl)sulfonylpiperidine

InChI

InChI=1S/C13H19NO2S/c1-2-12-6-8-13(9-7-12)17(15,16)14-10-4-3-5-11-14/h6-9H,2-5,10-11H2,1H3

InChI Key

BOWRZBXXGIAXBP-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

  • Substituents : Acetyl group at position 1, ethyl at position 3, and two 4-methoxyphenyl groups at positions 2 and 4.
  • The acetyl group introduces polarity, affecting solubility .
  • Biological Activity : Piperidine derivatives with methoxyphenyl and acetyl groups exhibit antimicrobial and antiviral activities .

1-[2-(2,4-Difluorophenyl)ethyl]-4-(phenylsulfonyl)piperidine

  • Substituents : 2,4-Difluorophenyl ethyl chain at position 1 and phenylsulfonyl at position 3.
  • Key Features : Fluorine atoms increase electronegativity and metabolic stability. The ethyl linker may enhance conformational flexibility compared to direct sulfonyl attachment in this compound .
  • Pharmacokinetics : Fluorinated analogs often show improved blood-brain barrier penetration due to increased lipophilicity .

1-[(4-Ethoxyphenyl)sulfonyl]piperidine

  • Substituents : Ethoxy group on the phenyl ring.
  • Key Differences : The ethoxy group (-OCH₂CH₃) is bulkier and more electron-donating than the ethyl group (-CH₂CH₃) in this compound. This may reduce steric hindrance while altering electronic interactions with target proteins .
  • Physicochemical Properties : Ethoxy substitution increases solubility in polar solvents compared to ethyl groups .

1-[(4-Nitrophenyl)sulfanylmethyl]piperidine

  • Substituents : Nitrophenyl sulfanylmethyl group.
  • Key Differences: The nitro group (-NO₂) is strongly electron-withdrawing, which contrasts with the electron-neutral ethyl group in this compound. The sulfanyl (S-) linkage instead of sulfonyl (SO₂) reduces oxidation stability but may enhance reactivity in nucleophilic environments .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
This compound 4-Ethylphenyl-SO₂-piperidine C₁₃H₁₉NO₂S 253.36 High lipophilicity (estimated logP ~3.2)
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Acetyl, ethyl, bis(4-methoxyphenyl) C₂₄H₂₇NO₄ 401.48 Antimicrobial activity
1-[2-(2,4-Difluorophenyl)ethyl]-4-(phenylsulfonyl)piperidine 2,4-Difluorophenyl-ethyl, phenyl-SO₂ C₁₉H₂₀F₂NO₂S 379.43 Enhanced metabolic stability
1-[(4-Ethoxyphenyl)sulfonyl]piperidine 4-Ethoxyphenyl-SO₂-piperidine C₁₃H₁₉NO₃S 285.36 Improved aqueous solubility
1-[(4-Nitrophenyl)sulfanylmethyl]piperidine 4-Nitrophenyl-S-CH₂-piperidine C₁₂H₁₆N₂O₂S 264.33 Reactivity in redox environments

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